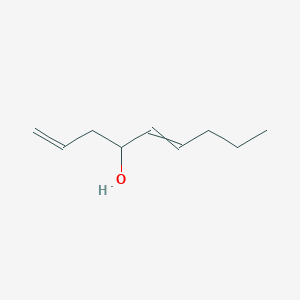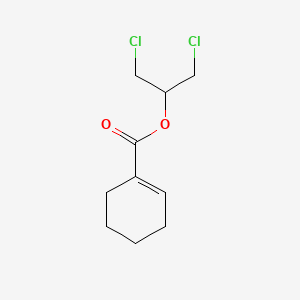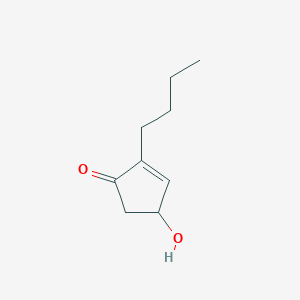
4'-Chloro-trans-4-(N-hydroxyacetamido)stilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene is a synthetic organic compound with the molecular formula C16H14ClNO2. It contains a total of 35 bonds, including 21 non-hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxylamine group (aromatic), and 1 hydroxyl group
Métodos De Preparación
The synthesis of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with trans-4-aminostilbene in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux with an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions with nucleophiles such as hydroxide ions or amines.
Aplicaciones Científicas De Investigación
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis . Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene can be compared with other similar compounds, such as:
Resveratrol: A natural phytoalexin known for its biological activities, including antioxidant and anticancer properties.
4,4’-Dihydroxy-trans-stilbene: Another synthetic analog of resveratrol with similar biological activities.
The uniqueness of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene lies in its specific chemical structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
63407-55-6 |
|---|---|
Fórmula molecular |
C16H14ClNO2 |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
N-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14ClNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
Clave InChI |
YRQAJFOHBJISQU-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl)O |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)

![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)






![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)
